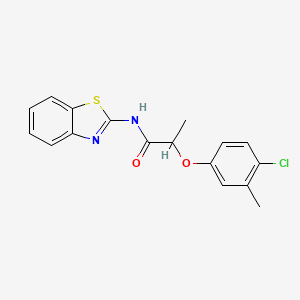![molecular formula C23H26N2O5S B4582490 6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)
6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
説明
The compound is a complex organic molecule featuring multiple functional groups, including amino, carbonyl, and carboxylic acid groups, embedded within cyclohexene and benzothiophene structures. It's anticipated to have significant chemical reactivity due to its functional diversity and structural complexity.
Synthesis Analysis
The synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. Cyclization reactions, as demonstrated by Wilamowski et al. (1995), are critical for forming the core structures such as cyclohexene and benzothiophene derivatives. The synthesis often requires careful selection of conditions to promote the desired cyclization pathways while minimizing side reactions (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Structure Analysis
The molecular structure of such a compound would exhibit significant conformational diversity due to the presence of multiple chiral centers and flexible cyclohexene and benzothiophene rings. Studies on similar compounds show that intramolecular hydrogen bonding and steric effects play a crucial role in determining the overall molecular conformation, which in turn influences the compound's reactivity and physical properties (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
The compound's reactivity is largely determined by its functional groups. The amino and carbonyl groups are likely to be involved in nucleophilic and electrophilic reactions, respectively. Cycloaddition reactions, for instance, play a significant role in the chemical transformations of cyclohexene derivatives, providing a pathway to further functionalize the compound (Koch, Blanch, & Wentrup, 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of this compound would be influenced by its molecular structure. The presence of polar functional groups like carbonyl and carboxylic acid likely imparts some degree of solubility in polar solvents, whereas the cyclohexene and benzothiophene structures contribute to its solubility in non-polar solvents. Crystallographic studies on similar compounds provide insight into the solid-state structure, which can affect the compound's melting point and solubility (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity towards oxidizing/reducing agents, and stability, are dictated by its functional groups. For example, the carboxylic acid group determines its acidic properties, while the amino group may impart basic characteristics. The stability of the compound under various conditions can be inferred from studies on similar molecules, which suggest that the presence of benzothiophene and cyclohexene rings may confer stability against oxidative stress (Jayaraman, Sridharan, & Nagappan, 2010).
科学的研究の応用
Synthesis and Structural Analysis
Research on structurally related compounds often focuses on their synthesis and structural analysis. For example, studies on conformationally constrained tryptophan derivatives and the synthesis of various heterocyclic compounds illustrate the methods and applications of creating molecules with specific structural features for use in elucidating peptide and peptoid conformation (D. Horwell et al., 1994; J. Wilamowski et al., 1995). These studies underscore the importance of synthetic chemistry in creating novel compounds for research purposes.
Mechanistic Studies and Chemical Interactions
Mechanistic studies and the exploration of chemical interactions form another core area of research. Investigations into the reactions of specific compounds, such as the work on the aminocarbonylation of iodobenzene and iodoalkenes (Ernő Müller et al., 2005), provide valuable insights into the chemical behavior and potential applications of these molecules in synthesizing other complex compounds.
Applications in Material Science and Organic Electronics
The research into the modification of carbon fiber surfaces (C. Pittman et al., 1997) and the synthesis of new organic compounds with potential applications in material science and organic electronics (A. A. Abdalha et al., 2011) suggest that compounds similar to 6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid might find use in developing new materials with enhanced properties.
特性
IUPAC Name |
6-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-13-8-9-17-18(11-13)31-22(19(17)21(27)24-12-14-5-4-10-30-14)25-20(26)15-6-2-3-7-16(15)23(28)29/h2-5,10,13,15-16H,6-9,11-12H2,1H3,(H,24,27)(H,25,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXDLNCESLBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4CC=CCC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)
![2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)